6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog No.
S13893971
CAS No.
M.F
C21H16N4O2S
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,...

Product Name

6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

6-(4-methoxyphenyl)-3-(naphthalen-1-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C21H16N4O2S

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C21H16N4O2S/c1-26-16-11-9-15(10-12-16)20-24-25-19(22-23-21(25)28-20)13-27-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3

InChI Key

UYUCSJQYVDKOEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=CC5=CC=CC=C54

6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound belonging to the triazolo-thiadiazole family. This compound features a triazole ring fused with a thiadiazole moiety, which is further substituted with a methoxyphenyl group and a naphthyloxy methyl group. The structural diversity of this compound contributes to its potential biological activities and applications in medicinal chemistry.

, including:

  • Condensation Reactions: These reactions are crucial for forming the triazole and thiadiazole rings. For example, the reaction between appropriate thioketones and hydrazines can yield substituted triazoles.
  • Substitution Reactions: The introduction of the methoxyphenyl and naphthyloxy groups often involves nucleophilic substitution reactions where suitable precursors are reacted with alkyl or aryl halides.
  • Cyclization Reactions: Cyclization is essential for forming the fused triazolo-thiadiazole structure from linear precursors.

The biological activity of 6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated in various studies. Compounds in this class are known for their:

  • Anticancer Properties: Many derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Activity: Some derivatives demonstrate antibacterial and antifungal properties, making them potential candidates for treating infections .

The synthesis of 6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through several methods:

  • One-Pot Synthesis: This method allows for the simultaneous formation of multiple components in a single reaction vessel. It often leads to improved yields and reduced reaction times.
  • Multi-Step Synthesis: Involves separate reactions to form intermediates that are subsequently transformed into the final product. This method provides better control over the reaction conditions and purity of the final compound.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts during synthesis is increasingly being adopted to minimize waste and enhance safety.

The applications of 6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:

  • Pharmaceutical Development: Due to its biological activities, this compound may serve as a lead structure for developing new anticancer or antimicrobial agents.
  • Research Tools: It can be used in biochemical assays to study cellular mechanisms or as a probe in pharmacological research.

Interaction studies involving 6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole focus on:

  • Molecular Docking Studies: These studies help predict how the compound interacts with specific biological targets such as enzymes or receptors involved in cancer progression.
  • Binding Affinity Assessments: Evaluating how strongly the compound binds to target proteins can provide insights into its efficacy as a therapeutic agent.

Several compounds share structural similarities with 6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:

Compound NameStructural FeaturesBiological Activity
6-(4-Fluorophenyl)-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleFluorine substitutionAnticancer activity
6-(2-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleMethoxy substitutionAntimicrobial properties
6-(Phenyl)-3-[(naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleSimple phenyl groupCytotoxic effects

Uniqueness

The uniqueness of 6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of substituents (methoxy and naphthyloxy groups), which may enhance its biological activity compared to other derivatives. The presence of both electron-donating and bulky substituents can influence its pharmacokinetic properties and interaction profiles with biological targets.

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Exact Mass

388.09939694 g/mol

Monoisotopic Mass

388.09939694 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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